2-Cyclohexylcyclopentan-1-one
Description
2-Cyclohexylcyclopentan-1-one is a cyclic ketone derivative featuring a cyclopentanone core substituted with a cyclohexyl group at the 2-position. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.26 g/mol. The cyclohexyl substituent imparts significant lipophilicity and steric bulk, distinguishing it from simpler cyclopentanone derivatives. The cyclohexyl group’s non-polar nature likely enhances solubility in organic solvents and may influence reactivity in nucleophilic addition or condensation reactions.
Properties
CAS No. |
39858-70-3 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-cyclohexylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h9-10H,1-8H2 |
InChI Key |
CSXMWMLCXGPFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylcyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclohexylcyclopentan-1-one may involve the catalytic hydrogenation of cyclohexylcyclopentadiene. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in dry ether.
Major Products Formed
Oxidation: Cyclohexylcyclopentanone carboxylic acid.
Reduction: Cyclohexylcyclopentanol.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclohexyl and cyclopentane rings provide hydrophobic interactions that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,5-Di(cyclopentylidene)cyclopentan-1-one
2-Heptylidenecyclopentan-1-one
- Regulatory Status : Subject to IFRA standards for fragrance applications, with defined usage limits across 12 product categories .
- Substituent : A linear heptylidene (C₇H₁₃) chain.
- Key Differences: The alkenyl chain enhances flexibility and may contribute to volatility, making it suitable for fragrance formulations.
Hydroxy-Substituted Cyclopentanones
2-(2-Hydroxyethyl)cyclopentanone
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 128.17 g/mol
- Substituent : 2-Hydroxyethyl group.
- Key Differences: The hydroxyl group increases polarity, improving solubility in polar solvents (e.g., water or ethanol). Potential applications include polymer precursors or intermediates in pharmaceutical synthesis, contrasting with the cyclohexyl derivative’s likely role in lipophilic systems.
2-(1-Hydroxypentyl)cyclopentanone
- Molecular Formula : C₁₀H₁₈O₂
- Molecular Weight : 170.25 g/mol
- Substituent : 1-Hydroxypentyl chain.
- Key Differences :
- The longer alkyl chain enhances lipophilicity, while the hydroxyl group balances polarity. This bifunctional nature may make it useful in surfactant-like applications.
Ester and Phosphoranylidene Derivatives
Methyl 2-Oxocyclopentane-1-carboxylate
2-(Triphenylphosphoranylidene)cyclopentanone
- Molecular Formula : C₂₃H₂₁OP
- Molecular Weight : 344.39 g/mol
- Substituent : Triphenylphosphoranylidene group.
- Key Differences: The strong electron-withdrawing phosphoranylidene group activates the ketone for Wittig-type reactions, a reactivity absent in the cyclohexyl derivative. Likely used as a reagent in organophosphorus chemistry.
Data Tables
Table 1. Comparative Analysis of 2-Cyclohexylcyclopentan-1-one and Analogues
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